4,5-Nonanedione
Description
Structure
3D Structure
Properties
CAS No. |
24610-09-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
nonane-4,5-dione |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(11)8(10)6-4-2/h3-7H2,1-2H3 |
InChI Key |
RTPIKNDFJYHOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Nonanedione and Analogous Linear Diketones
Strategies for the Construction of 1,4- and 1,5-Diketone Frameworks
The construction of 1,4- and 1,5-dicarbonyl compounds represents a foundational challenge in synthetic chemistry. These motifs are precursors to a wide array of cyclic compounds, particularly five- and six-membered rings.
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. Their application in diketone synthesis is versatile, often involving addition to a carbonyl-containing substrate.
One notable method involves a titanium-mediated synthesis of 1,4-diketones from Grignard reagents and acyl cyanohydrins. researchgate.net In this procedure, titanacyclopropanes, formed in situ from a Grignard reagent and a titanium (IV) isopropoxide catalyst, react with the acyl cyanohydrin substrate to yield the target 1,4-diketone. researchgate.net This approach provides an access route to 1,4-diketones from carboxylic acids via the intermediate formation of acyl cyanohydrins. researchgate.net
Furthermore, the addition of Grignard reagents to 1,4-diketones derived from chiral sources like L-(+)-tartaric acid has been investigated. iisc.ac.inthieme-connect.com These reactions can lead to the synthesis of novel TADDOL analogues, which are important chiral ligands in asymmetric catalysis. thieme-connect.comthieme-connect.com The outcome of these Grignard additions is highly dependent on the structure of the diketone, the nature of the Grignard reagent, the solvent, and the temperature. iisc.ac.inthieme-connect.com
Dianion chemistry offers a robust strategy for the synthesis of alkylated and often unsymmetrical diketones. This method involves the generation of a dianion from a ketone, which can then react sequentially with different electrophiles.
A significant application is the cross-coupling reaction of dianion cuprates with acid chlorides to produce unsymmetrical 1,4-diketones in moderate to good yields. researchgate.net These dianion cuprates are generated from ketone α,β-dianions and copper salts. researchgate.net The versatility of this method is demonstrated by the consecutive treatment of a dianion cuprate (B13416276) with an acid chloride and then another electrophile, such as methyl iodide, to yield a 2-methyl-substituted 1,4-diketone. researchgate.net
The regioselectivity of dianion formation and subsequent alkylation can be precisely controlled. rsc.org For instance, in the case of 4-(N-alkylamino)pent-3-en-2-one, the kinetic (α′-dianion) and thermodynamic (γ-dianion) products can be formed preferentially by choosing the appropriate base and reaction conditions. rsc.org This control allows for selective C-alkylation at different positions within the molecule. rsc.org The structural effects of the starting β-diketone also influence the ease of dianion formation. acs.org
| Starting Ketone | Electrophile 1 | Electrophile 2 | Product Type | Reference |
| General Ketone | Copper Salt / R'COCl | - | Unsymmetrical 1,4-Diketone | researchgate.net |
| General Ketone | Copper Salt / R'COCl | MeI | 2-Methyl-substituted 1,4-Diketone | researchgate.net |
| 4-(N-alkylamino)pent-3-en-2-one | Li-TMP | Alkyl Halide | α'-Alkylated Product | rsc.org |
| 4-(N-alkylamino)pent-3-en-2-one | MeLi/TMEDA | Alkyl Halide | γ-Alkylated Product | rsc.org |
Application of Grignard Reagents in Diketone Synthesis
Oxidative Pathways for Linear Diketone Formation
Oxidation reactions provide a direct route to diketones from precursors such as diols or β-ketols. The choice of oxidizing agent is crucial to achieve high yields and prevent over-oxidation or side reactions.
The oxidation of secondary alcohols to ketones using chromium trioxide (CrO₃) in aqueous sulfuric acid, known as the Jones oxidation, is a classic and effective transformation. libretexts.orgwikipedia.org This method is particularly useful for preparing β-diketones from their corresponding β-ketol precursors.
Specifically, 4,6-nonanedione has been prepared from its corresponding β-ketol (6-hydroxy-4-nonanone) by oxidation with a chromium trioxide-sulfuric acid mixture in acetone (B3395972) at 0°C. tandfonline.com This method has also been successfully applied to the synthesis of other linear β-diketones, including 2,4-nonanedione (B1583849) and 3,5-nonanedione. tandfonline.com The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid, and this acidic mixture is then added to an acetone solution of the alcohol. wikipedia.org The reaction is typically rapid and gives high yields. wikipedia.org Because secondary alcohols are oxidized to ketones, and ketones are generally resistant to further oxidation under these conditions, the reaction stops cleanly at the diketone stage. libretexts.org
| Precursor | Reagent | Product | Reference |
| 6-Hydroxy-4-nonanone (B14639738) | CrO₃ / H₂SO₄ | 4,6-Nonanedione | tandfonline.com |
| Corresponding β-ketol | CrO₃ / H₂SO₄ | 2,4-Nonanedione | tandfonline.com |
| Corresponding β-ketol | CrO₃ / H₂SO₄ | 3,5-Nonanedione | tandfonline.com |
Radical-Mediated Formation of Diketone Structures
Radical chemistry provides unique pathways for forming complex molecules, often by enabling reactions at sites remote from existing functional groups. These methods can be highly selective and proceed under mild conditions.
Intramolecular hydrogen abstraction by an alkoxy radical is a powerful tool for C-H functionalization. iupac.orgnih.gov In this process, an alkoxy radical, generated, for example, from the photolysis of an alkyl nitrite (B80452) or the reaction of an alcohol with an appropriate reagent, abstracts a hydrogen atom from a carbon center within the same molecule. researchgate.net This 1,5-hydrogen atom transfer (1,5-HAT) is often favored when it can proceed through a sterically accessible, six-membered ring-like transition state, resulting in the formation of a new carbon-centered radical at the δ-position. chemrxiv.org
This strategy can be envisioned for the synthesis of 1,4-diketones such as 2,5-nonanedione (B8472399). An alkoxy radical generated at one end of a hydrocarbon chain can abstract a hydrogen from the δ-carbon. Subsequent trapping and oxidation of the resulting carbon-centered radical intermediate would introduce the second ketone functionality. While specific examples for 2,5-nonanedione via this route are not detailed, the principle is well-established for creating functional groups at remote positions. chemrxiv.orgresearchgate.net The feasibility and regioselectivity of the cyclization or functionalization depend on geometric, stereoelectronic, and thermochemical factors. researchgate.net This radical-mediated approach highlights a modern strategy for achieving functionalization at otherwise unreactive C-H bonds. nih.gov
Investigation into the Absence or Presence of Specific Nonanedione Isomers in Radical Reactions
Radical reactions involve intermediates with unpaired electrons and are fundamental in organic synthesis for forming carbon-carbon bonds. mugberiagangadharmahavidyalaya.ac.incambridge.org These reactions typically proceed through a three-phase chain mechanism: initiation, propagation, and termination. libretexts.org Radicals, or free radicals, are highly reactive species generated through methods like thermal decomposition, photochemical initiation, or redox reactions. numberanalytics.com
The generation of diketones via radical pathways can be conceptualized, but controlling the specific isomeric outcome presents a significant challenge. The stability of the radical intermediate is a crucial factor influencing the product distribution. numberanalytics.com Carbon radicals are generally sp2 hybridized with the unpaired electron in a p-orbital, leading to a trigonal planar or rapidly inverting pyramidal geometry. mugberiagangadharmahavidyalaya.ac.in This geometry often results in a loss of stereochemical control, leading to a mixture of products or racemization. mugberiagangadharmahavidyalaya.ac.in
For a linear diketone like nonanedione, a radical-based synthesis could theoretically involve the coupling of appropriate radical precursors. However, the non-specific nature of many radical reactions would likely lead to the formation of a mixture of nonanedione isomers (e.g., 2,3-nonanedione, 3,4-nonanedione, etc.) rather than selectively producing 4,5-nonanedione. The presence of a specific isomer would be dictated by the relative stability of the radical intermediates formed during the propagation steps. The absence or low abundance of a particular isomer would suggest that its formation pathway involves a less stable radical intermediate.
Table 1: Factors Influencing Radical Stability and Reactivity
| Factor | Description | Impact on Reaction Outcome |
|---|---|---|
| Electronic Factors | Electron-donating groups stabilize radicals through delocalization of the unpaired electron, while electron-withdrawing groups can have a destabilizing effect. numberanalytics.com | Influences the regioselectivity of radical addition and the distribution of isomeric products. |
| Steric Factors | Bulky groups around the radical center can hinder its reactivity. numberanalytics.com | Can affect the rate of reaction and the accessibility of the radical for bond formation, potentially influencing isomer ratios. |
| Solvent Effects | The surrounding solvent can stabilize or destabilize radical intermediates. numberanalytics.com | Can alter the reaction pathway and the final product distribution. |
Due to these factors, radical reactions are often not the preferred method for the targeted synthesis of a single, specific linear diketone isomer like this compound, as they tend to yield a complex mixture of products.
Condensation-Based Approaches for Diketone Synthesis
Condensation reactions are a powerful class of reactions in organic synthesis that join two molecules with the loss of a small molecule, such as water. libretexts.org These methods are widely used for the formation of carbon-carbon bonds and are particularly effective for the synthesis of carbonyl compounds, including diketones. Two prominent examples of condensation reactions are the Aldol (B89426) condensation and the Knoevenagel condensation.
Aldol Condensation in the Synthesis of β-Hydroxy Carbonyl Compounds
The Aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. magritek.comnumberanalytics.com It involves the reaction of two carbonyl compounds (aldehydes or ketones) to produce a β-hydroxy aldehyde or a β-hydroxy ketone, which is known as an aldol product. numberanalytics.comiitk.ac.insigmaaldrich.com The reaction is typically catalyzed by an acid or a base. magritek.com
The mechanism under basic conditions involves the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group) to form a nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl compound. numberanalytics.com This initial product can often undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound. libretexts.orgnumberanalytics.com
The Aldol condensation can be a self-condensation between two identical molecules or a crossed-condensation between two different carbonyl compounds. iitk.ac.in This versatility makes it a valuable tool for constructing the carbon skeletons of more complex molecules. numberanalytics.com
Table 2: Key Features of the Aldol Condensation
| Feature | Description |
|---|---|
| Reactants | Two carbonyl compounds (aldehydes or ketones), at least one of which must have an α-hydrogen. magritek.com |
| Product | Initially a β-hydroxy aldehyde or β-hydroxy ketone (aldol). iitk.ac.insigmaaldrich.com |
| Byproduct | Often water, if dehydration occurs to form an α,β-unsaturated carbonyl compound. numberanalytics.com |
| Catalyst | Typically a base (e.g., NaOH, KOH) or an acid. sigmaaldrich.com |
Knoevenagel Condensation in Diketone Formation (e.g., 3,5,5,7-Tetraacetylnonane-2,8-dione)
The Knoevenagel condensation is a modification of the Aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgslideshare.net Typical active methylene compounds include malonic esters and β-diketones. purechemistry.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org
This reaction is particularly useful for forming carbon-carbon double bonds and synthesizing complex molecules. purechemistry.orgtu-clausthal.de An example of a complex diketone synthesized via a Knoevenagel-type reaction is 3,5,5,7-tetraacetylnonane-2,8-dione. This compound was synthesized through the reaction of formalin (an aqueous solution of formaldehyde) with 2,4-pentanedione. researchgate.netresearchgate.net In this reaction, the active methylene group of 2,4-pentanedione acts as the nucleophile. researchgate.net
The structure of the resulting 3,5,5,7-tetraacetylnonane-2,8-dione was confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.net
Table 3: Crystallographic Data for 3,5,5,7-Tetraacetylnonane-2,8-dione
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.netresearchgate.net |
| Space Group | Pī | researchgate.netresearchgate.net |
| a (Å) | 9.033(4) | researchgate.netresearchgate.net |
| b (Å) | 9.525(2) | researchgate.netresearchgate.net |
| c (Å) | 10.477(6) | researchgate.netresearchgate.net |
| α (°) | 82.62(5) | researchgate.netresearchgate.net |
| β (°) | 76.11(3) | researchgate.netresearchgate.net |
| γ (°) | 84.44(3) | researchgate.netresearchgate.net |
| Volume (ų) | 865.8(6) | researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4,5 Nonanedione
Fundamental Reaction Types of Aliphatic Diketones
The cornerstone of reactivity for aldehydes and ketones, including aliphatic diketones like 4,5-nonanedione, is the nucleophilic addition reaction. fiveable.melnct.ac.in The carbon atom of a carbonyl group is electron-poor (electrophilic) due to the high electronegativity of the oxygen atom, making it a prime target for attack by electron-rich species known as nucleophiles. lnct.ac.in This reaction typically proceeds via a two-step mechanism. First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the C=O pi bond electrons move to the oxygen atom. libretexts.org In the second step, this intermediate is protonated, typically by a weak acid, to yield an alcohol product. libretexts.orglibretexts.org
In general, aldehydes are more reactive in nucleophilic additions than ketones. This is attributed to two main factors: steric hindrance and electronics. libretexts.orglibretexts.org Ketones have two alkyl groups attached to the carbonyl carbon, which sterically hinder the approach of the nucleophile, whereas aldehydes have only one. libretexts.org Electronically, the alkyl groups on a ketone stabilize the partial positive charge on the carbonyl carbon through an inductive effect, making it less electrophilic than the carbonyl carbon of an aldehyde. libretexts.org Aromatic aldehydes and ketones are less reactive than their aliphatic counterparts because the aromatic ring delocalizes electrons through resonance, reducing the electrophilicity of the carbonyl carbon. libretexts.org
For an α-diketone such as this compound, these principles apply to both carbonyl groups. The reaction can occur at either the C4 or C5 position. The specific course of the reaction, including whether one or both carbonyls react, depends on the nature of the nucleophile and the reaction conditions. The presence of two adjacent carbonyl groups can also influence reactivity in ways not seen in simple monoketones, sometimes leading to cyclization or rearrangement reactions following the initial nucleophilic attack.
Diketones can exist in equilibrium with their enol tautomers, a phenomenon known as keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert. The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). libretexts.org For simple monocarbonyl compounds, the keto form is generally much more stable and thus predominates at equilibrium. libretexts.org
The equilibrium position is significantly affected by the structure of the dicarbonyl compound. In β-diketones (1,3-diketones), such as 2,4-pentanedione, the enol form is substantially stabilized by two key factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stable six-membered ring via an intramolecular hydrogen bond. libretexts.org This stabilization can make the enol form the major tautomer in solution. libretexts.org
For α-diketones, like this compound, the situation is different. While enolization can occur, the resulting enol form lacks the extensive stabilization seen in β-diketones. An intramolecular hydrogen bond can form, but it creates a less-stable five-membered ring. Consequently, α-diketones typically have a much lower percentage of the enol form at equilibrium compared to β-diketones. The stability of the enol form is also influenced by substituents and the solvent. mdpi.com Bulky substituents can shift the equilibrium, and polar solvents can affect the stability of both tautomers differently. mdpi.comrsc.org
| Factor | Influence on Equilibrium | Example/Comment |
|---|---|---|
| Diketone Type | β-Diketones show a higher percentage of enol form compared to α-diketones. | The enol of 2,4-pentanedione (a β-diketone) is stabilized by a 6-membered ring hydrogen bond. libretexts.org |
| Substituents | Bulky substituents or electron-withdrawing groups can alter the stability of the tautomers. mdpi.comrsc.org | Trifluoromethyl groups generally favor the enol form. researchgate.net |
| Solvent Polarity | The ratio of keto to enol forms can depend on the polarity of the solvent. mdpi.com | Nonpolar solvents often favor the intramolecularly hydrogen-bonded enol form. researchgate.net |
| Conjugation | Extended π-conjugation in the enol form provides significant stabilization. rsc.org | Aromatic substituents adjacent to the enol can increase its stability. ajol.info |
Nucleophilic Addition Reactions at Carbonyl Centers
Advanced Mechanistic Studies Relevant to Nonanedione Reactivity
To fully understand the reaction pathways of complex molecules like this compound, chemists employ a variety of advanced experimental techniques. These methods provide evidence for proposed intermediates and transition states, helping to build a complete picture of the reaction mechanism. sci-hub.se
One powerful method for proving the existence of a transient or unstable intermediate in a reaction is the trapping experiment. dbatu.ac.in This technique involves adding a "trapping agent" to the reaction mixture—a compound that is known to react quickly and specifically with the proposed intermediate to form a stable, identifiable product. dbatu.ac.in If this new product is detected, it provides strong evidence for the presence of the short-lived intermediate. dbatu.ac.in
For example, in reactions proposed to proceed through radical intermediates, radical scavengers like TEMPO can be added. rsc.org If the addition of TEMPO inhibits the reaction or leads to a TEMPO-adduct, it suggests a radical pathway. rsc.org Similarly, in a reaction believed to generate an enediolate intermediate from an α-diketone, adding an electrophilic trapping agent like acetic anhydride (B1165640) could intercept this intermediate. beilstein-journals.org The formation of the corresponding diacetylated enediol would confirm the enediolate's role in the mechanism. beilstein-journals.org The success of a trapping experiment relies on the trapping agent reacting faster with the intermediate than the intermediate does in subsequent steps of the main reaction pathway.
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a chemical reaction. dbatu.ac.in By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (D), or ¹⁶O with ¹⁸O), researchers can follow the path of the label into the products. pku.edu.cn The position of the isotopic label in the final product(s) can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. acs.org
This method is invaluable for distinguishing between different possible mechanistic pathways. sci-hub.se For instance, in the oxidation of alkynes to α-diketones, isotopic labeling with ¹⁸O₂ and H₂¹⁸O was used to determine the source of the oxygen atoms in the final product. organic-chemistry.org The results showed that the oxygen atoms came from molecular oxygen and the persulfate salt used, not from water, which was crucial in confirming the proposed radical mechanism. organic-chemistry.org In another study, the mechanism of a C-C bond cleavage in 1,3-diketones to form 1,2-diketones was investigated using ¹³C labeling, which confirmed the loss of the central carbon atom during the reaction. organic-chemistry.org
For example, a kinetic study of the iron-catalyzed carbonyl-olefin metathesis of aliphatic ketones revealed that the reaction was second-order with respect to the iron catalyst (FeCl₃) but zero-order with respect to the ketone. nih.gov This indicated that two molecules of the catalyst are involved in the rate-determining step, while the ketone is involved in a faster, pre-equilibrium step. nih.gov
Analyzing substituent effects provides further mechanistic insight. By systematically changing a substituent on a reactant and measuring the effect on the reaction rate, chemists can probe the electronic nature of the transition state. For instance, comparing the reaction rates of a series of diketones with different alkyl or aryl groups can reveal whether electron-donating or electron-withdrawing groups accelerate the reaction, which in turn provides clues about the charge distribution in the rate-determining step. acs.org
| Diketone | Reactant | Rate Constant (k) in cm³ s⁻¹ | Conditions | Reference |
|---|---|---|---|---|
| Biacetyl (α-diketone) | CH₂OO (Criegee Intermediate) | (1.45 ± 0.18) × 10⁻¹¹ | 295 K | acs.org |
| Acetylpropionyl (α-diketone) | CH₂OO (Criegee Intermediate) | (1.29 ± 0.15) × 10⁻¹¹ | 295 K | acs.org |
| Acetylacetone (β-diketone) | CH₂OO (Criegee Intermediate) | (6.6 ± 0.7) × 10⁻¹³ | 295 K | acs.orgnsf.gov |
| Ethyl methyl ketone (monoketone) | N-Bromosuccinimide (Ru(III) catalyzed) | Rate depends on [ketone] and [H⁺] | Aqueous acetic acid | nih.gov |
| Acetophenone (aromatic ketone) | Peroxomonosulphate | Follows second-order kinetics | Aqueous acetic acid | psu.edu |
Application of Isotopic Labeling in Mechanistic Investigations
Biological Transformations and Enzymatic Reactivity
The biological fate of diketones is a subject of significant interest due to their presence in natural products and as intermediates in metabolic pathways. The reactivity of these compounds is largely dictated by the enzymatic machinery of microorganisms, which can catalyze their transformation through various reactions, including reduction and hydrolysis. While specific studies on this compound are limited, the extensive research on analogous acyclic and linear diketones provides a strong basis for understanding its potential biological transformations.
Microbiological Reduction of Acyclic β-Diketones
The reduction of acyclic β-diketones by microorganisms is a well-explored area, primarily for the synthesis of chiral hydroxy compounds which are valuable intermediates in the production of natural products. tandfonline.com These biotransformations are noted for their high regio- and stereospecificity, which is dependent on the microorganism and the structure of the diketone substrate. tandfonline.comtandfonline.com
Research has focused on the screening of various microorganisms to reduce acyclic β-diketones, such as 2,4- and 3,5-diones, to their corresponding ketols and diols. tandfonline.comtandfonline.com For instance, studies on 2,4-diones have shown that they are readily reduced to 2-hydroxy-4-keto compounds. tandfonline.com Depending on the specific microorganism employed, either the (2S) or (2R) enantiomer of the ketol can be obtained. tandfonline.com Similarly, the reduction of 3,5-diones has been shown to yield either 3-hydroxy or 5-hydroxy ketones, exclusively with the (R) configuration. tandfonline.com
These findings underscore that the stereochemistry of the microbiological reduction is highly sensitive to the substituents adjacent to the ketone groups. tandfonline.com The goal of many screening studies is to identify microorganisms that possess alcohol dehydrogenases capable of producing the full range of possible stereoisomers of the reduction products. tandfonline.com
| Substrate Type | Primary Reduction Products | Observed Stereochemistry | Key Findings |
|---|---|---|---|
| 2,4-Diones | 2-Hydroxy-4-keto compounds (Ketols) | (2S) or (2R) enantiomers | The enantiomeric outcome is dependent on the specific microorganism used. tandfonline.com |
| 3,5-Diones | 3-Hydroxy or 5-Hydroxy ketones (Ketols) | (R) configuration only | Reduction demonstrates high regiospecificity and enantiospecificity. tandfonline.com |
| General Acyclic β-Diketones | Ketols and Diols | Often high optical yields for various stereoisomers | A screening of various microorganisms allows for the selective production of different stereoisomers. tandfonline.comtandfonline.com |
Enzymatic Degradation Pathways of Linear Diketones (e.g., 4,6-Nonanedione)
The enzymatic degradation of linear diketones is exemplified by studies on 4,6-nonanedione, which serves as a model compound for the breakdown of oxidized polyvinyl alcohol (PVA). tandfonline.comoup.com Research has identified a specific enzyme, β-diketone hydrolase, from Pseudomonas sp. that catalyzes the hydrolysis of aliphatic β-diketones. tandfonline.comoup.comresearchgate.net
This β-diketone hydrolase, also known as oxidized PVA hydrolase (OPH), is a serine-triad hydrolase that cleaves the C-C bond between the carbonyl groups. uniprot.orgnih.gov In the case of 4,6-nonanedione, the enzyme catalyzes its stoichiometric hydrolysis to produce 2-pentanone and n-butyric acid. tandfonline.comoup.comresearchgate.net This reaction is a key step in a two-enzyme degradation pathway for PVA, where a secondary alcohol oxidase first oxidizes the polymer to create β-diketone structures, which are then cleaved by the β-diketone hydrolase. tandfonline.comoup.com
The β-diketone hydrolase from Pseudomonas sp. has been shown to act on a variety of aliphatic β-diketones, indicating a certain substrate flexibility. tandfonline.comoup.com The degradation of 4,6-nonanedione is initiated by the oxidation of 4,6-nonanediol via a secondary alcohol oxidase, which proceeds through a 6-hydroxy-4-nonanone (B14639738) intermediate to form the diketone. tandfonline.comoup.com The subsequent hydrolysis by the β-diketone hydrolase completes the degradation into smaller, assimilable molecules. tandfonline.comoup.com
| Enzyme | Source Organism | Substrate | Reaction Type | Products |
|---|---|---|---|---|
| β-Diketone Hydrolase (Oxidized PVA hydrolase) | Pseudomonas sp. | 4,6-Nonanedione | Hydrolysis (C-C bond cleavage) | 2-Pentanone and n-Butyric acid tandfonline.comoup.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-Nonanedione |
| 2-Pentanone |
| n-Butyric acid |
| 4,6-Nonanediol |
| 6-Hydroxy-4-nonanone |
Analytical and Spectroscopic Characterization of 4,5 Nonanedione
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 4,5-nonanedione from complex mixtures and accurately determining its concentration. geeksforgeeks.org
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its definitive identification.
For the analysis of diketones such as this compound, specific GC-MS methods have been developed. For instance, studies on related diketones like 3-methyl-2,4-nonanedione (MND) in beverages utilize solid-phase microextraction (SPME) for sample preparation, followed by GC-MS analysis. acs.org This approach allows for the sensitive detection and quantification of the target analyte even at trace levels. acs.org Chemical ionization (CI) is a "soft" ionization technique often employed in GC-MS to minimize fragmentation and enhance the abundance of the molecular ion, which is crucial for confirming the molecular weight of the compound. acs.orgresearchgate.net
The choice of chromatographic conditions, such as the type of capillary column and the temperature program, is critical for achieving optimal separation of this compound from other volatile compounds in a sample. Similarly, the mass spectrometer settings, including the ionization mode (electron ionization or chemical ionization) and the mass range scanned, are optimized to ensure high sensitivity and specificity.
| Parameter | Description |
| Stationary Phase | Typically a non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is used for the separation of ketones. |
| Temperature Program | An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of all analytes. |
| Ionization Mode | Electron Ionization (EI) provides a characteristic fragmentation pattern for library matching, while Chemical Ionization (CI) often yields a more prominent molecular ion peak. |
| Detector | A mass spectrometer detects the ions based on their mass-to-charge ratio (m/z). |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. uoanbar.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups at different positions in the alkyl chains, as well as for any protons on the carbon atoms adjacent to the carbonyl groups. The chemical shifts (δ) of these protons are influenced by the electronegativity of the nearby carbonyl groups.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. amazonaws.comlibretexts.org The chemical shifts of the carbon atoms in this compound are highly informative. The carbonyl carbons (C=O) are characteristically found far downfield in the spectrum (typically in the range of 200-220 ppm). libretexts.org The other carbon atoms in the n-butyl and propyl chains will appear at different chemical shifts depending on their proximity to the electron-withdrawing carbonyl groups.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0-12 | Number of protons, chemical environment, neighboring protons (spin-spin coupling) |
| ¹³C | 0-220 | Number of unique carbon atoms, types of carbon atoms (e.g., C=O, CH₂, CH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com For this compound, the most prominent and diagnostic absorption band in its IR spectrum is due to the stretching vibration of the two carbonyl (C=O) groups. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The exact position of this peak can provide subtle information about the molecular environment of the carbonyl groups. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 (strong, sharp) |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Alkyl C-H | Bend | 1350 - 1470 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. geeksforgeeks.org It provides crucial information about the molecular weight and structural features of a compound. For this compound (C₉H₁₆O₂), the molecular weight is approximately 156.22 g/mol . nih.govnih.gov In a mass spectrum, this would correspond to the molecular ion peak (M⁺).
Under electron ionization (EI), the this compound molecule will fragment in a predictable manner. The fragmentation pattern is a unique characteristic of the molecule and can be used for its identification by comparing it to spectral libraries. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to the formation of various acylium ions and other charged fragments. The analysis of these fragments helps to piece together the structure of the original molecule. aip.org
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. bruker.com This technique is particularly useful for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is achiral, derivatives or related chiral diketones can be studied using CD spectroscopy to determine their absolute configuration and conformational properties in solution. bruker.comnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the molecule. arxiv.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light, corresponding to the vibrational transitions of the molecule. rsc.org VCD can provide detailed information about the three-dimensional structure of chiral molecules. bruker.comarxiv.org
These advanced techniques, often coupled with quantum chemical calculations, provide a powerful means of elucidating the stereochemistry of chiral compounds. nih.govarxiv.org
Advanced Applications and Research Frontiers of 4,5 Nonanedione
Role of Diketones as Ligands in Coordination Chemistry
Diketone ligands are organic compounds containing two ketone (C=O) groups, which enable them to form stable complexes with a wide array of metal ions. alfa-chemistry.com These ligands typically possess flexible molecular structures, allowing them to adapt to the coordination needs of different metals. alfa-chemistry.com β-diketones, a prominent class of these ligands, generally coordinate to metal ions after the dissociation of an enolic proton, acting as chelating O,O-donors to form stable six-membered rings. researchgate.net This chelating ability makes them fundamental building blocks in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and various metal complexes with applications in catalysis, magnetism, and luminescence. alfa-chemistry.comresearchgate.net
Formation and Characterization of Metal Complexes with Diketone Ligands (e.g., Erbium(III) Complexes with 2,4-Nonanedione)
The synthesis of metal complexes using diketone ligands is a well-established area of research. A notable example is the formation of an Erbium(III) complex using 2,4-nonanedione (B1583849) (a structural isomer of 4,5-nonanedione). The homodinuclear complex, [Er₂(nd)₆(μ-bpm)], where 'nd' represents 2,4-nonanedione and 'bpm' is 2,2'-bipyrimidine (B1330215), has been successfully synthesized and characterized. researchgate.net
The formation process involves reacting a methanol (B129727) solution of 2,4-nonanedione with Erbium(III) nitrate (B79036) pentahydrate. researchgate.net The mixture is neutralized with potassium methoxide, leading to the precipitation of potassium nitrate. researchgate.net Following the removal of the precipitate, 2,2'-bipyrimidine is added, and the solution is heated and stirred to yield the final complex. researchgate.net Crystals suitable for detailed analysis can be obtained through the slow evaporation of a methanol-dioxane solution. researchgate.net Characterization of such complexes is comprehensive, employing techniques like single-crystal X-ray diffraction to elucidate the molecular structure, alongside vibrational, thermal, photoluminescent, and magnetic analyses. researchgate.net
| Reactant/Reagent | Role/CAS Number | Source |
|---|---|---|
| Erbium(III) nitrate pentahydrate | Erbium(III) source (CAS: 10031-51-3) | researchgate.net |
| 2,4-Nonanedione | Diketone Ligand (CAS: 6175-23-1) | researchgate.net |
| 2,2'-Bipyrimidine | Bridging Ligand (CAS: 34671-83-5) | researchgate.net |
| Potassium methoxide | Neutralizing Agent (CAS: 865-33-8) | researchgate.net |
| Methanol | Solvent (CAS: 67-56-1) | researchgate.net |
Utilization in Materials Science
In materials science, diketones and their metal complexes are valued for their contributions to the development of functional materials. alfa-chemistry.com Metal β-diketonates are particularly important as molecular precursors for creating thin films via chemical vapour deposition and as components in advanced luminescent materials. researchgate.netresearchgate.net
Ancillary Ligands in Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs) (e.g., Iridium Complexes with 3,7-Dimethyl-4,6-Nonanedione)
The performance of phosphorescent organic light-emitting diodes (OLEDs) can be significantly influenced by the choice of ligands in the emitter material. mdpi.comresearchgate.net While much research has focused on the primary cyclometalated ligands in heteroleptic iridium complexes (HICs), the ancillary ligands also play a critical role. mdpi.comcolab.wsresearchgate.net
A systematic study of seven deep red-emitting HICs demonstrated that modifying the alkyl groups in β-diketone ancillary ligands can substantially improve device performance. mdpi.comx-mol.net Among the complexes synthesized, Ir(dmippiq)₂(dmeacac) , which features 3,7-dimethyl-4,6-nonanedione as the ancillary ligand, exhibited the best OLED performance. mdpi.comresearchgate.netresearcher.life Devices based on this material achieved a consistent emission peak at 624 nm and, most notably, a champion external quantum efficiency (EQE) of 18.26%. mdpi.comcolab.wsx-mol.netresearcher.life This result underscores the significant impact that engineering β-diketone ancillary ligands can have on the electroluminescence characteristics of phosphorescent materials. mdpi.comcolab.ws
| Parameter | Value | Source |
|---|---|---|
| Iridium Complex | Ir(dmippiq)₂(dmeacac) | mdpi.comresearchgate.net |
| Ancillary Ligand | 3,7-Dimethyl-4,6-nonanedione | mdpi.comresearcher.life |
| Emission Peak | 624 nm | mdpi.comresearchgate.net |
| CIE Coordinates | (0.68, 0.32) | mdpi.comresearchgate.net |
| Champion External Quantum Efficiency (EQE) | 18.26% | mdpi.comx-mol.netresearcher.life |
Precursors in Chemical Vapor Deposition Processes
Chemical vapor deposition (CVD) is a crucial technique for producing high-quality thin solid films for various applications, including semiconductors and protective coatings. wikipedia.org The process relies on volatile chemical compounds, known as precursors, that decompose on a substrate to form the desired material. kindle-tech.com Metal β-diketonates are frequently used as CVD precursors. researchgate.netharvard.edu A significant advantage of many modified β-diketonate complexes is that they are liquids at room temperature, whereas simpler analogues like metal 2,4-pentanedionates are solids. harvard.edu This liquid state simplifies the delivery of the precursor into the CVD reactor, allowing for more reproducible vaporization and deposition rates compared to the sublimation of solids. harvard.edu
These liquid precursors, formed with a variety of β-diketone ligands, can be synthesized for a wide range of metals, including main group, transition, and lanthanide metals. harvard.edu They have been successfully used in the CVD of various metal oxides, such as yttrium oxide, titanium dioxide, and complex mixed metal oxides like barium titanate. harvard.eduacs.org The synthesis of the β-diketone ligands themselves can be achieved through methods like the Claisen condensation of an ester and a ketone. harvard.eduharvard.edu
Intermediates in Complex Organic Synthesis
Beyond their role in coordination chemistry and materials science, diketones are valuable intermediates in complex organic synthesis. They serve as foundational "building blocks" for constructing more elaborate molecular structures.
Building Block for the Synthesis of Diverse Molecular Architectures
In chemistry, a "building block" refers to a chemical compound whose molecules contain reactive functional groups, allowing them to be used in the modular, bottom-up assembly of more complex molecular architectures. wikipedia.orgscbt.com Diketones, with their two carbonyl functional groups, are excellent examples of such building blocks.
For instance, 4,6-nonanedione has been used as a key building block in supramolecular chemistry. researchgate.net In one synthetic pathway, it was used in a Knorr condensation reaction with 2,6-diaminopyridine (B39239) to create a more complex amine. researchgate.net This product then served as a precursor for synthesizing oligoamide molecular strands with specific hydrogen-bonding sequences, which in turn self-assembled into a highly stable molecular duplex. researchgate.net This demonstrates how a relatively simple diketone can be a critical starting point for the programmed synthesis of intricate, functional supramolecular structures.
Computational Chemistry and Molecular Modeling of 4,5 Nonanedione
Quantum Chemical Calculations for Ground State Geometries
The determination of a molecule's most stable three-dimensional arrangement, known as the equilibrium or ground state geometry, is a primary application of quantum chemical calculations. smu.edu For 4,5-nonanedione, methods like ab initio quantum chemistry are employed to solve the electronic Schrödinger equation without reliance on empirical parameters, using only physical constants as input. wikipedia.org
A common and effective approach involves Density Functional Theory (DFT), which focuses on the electron density to calculate the ground state properties of a quantum system. solubilityofthings.com Functionals such as B3LYP, often paired with basis sets like 6-31G(d), are frequently used for geometry optimizations. arxiv.orggenominfo.org These calculations systematically adjust the positions of the atoms in this compound until the configuration with the lowest possible energy is found. To improve accuracy, dispersion corrections are sometimes incorporated. arxiv.org More computationally intensive methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more precise geometries, especially when results are extrapolated to a complete basis set (CBS) limit. smu.edu
The output of these calculations provides precise values for key geometric parameters that define the molecular structure.
Table 1: Calculated Ground State Geometric Parameters for this compound (Illustrative) Note: This table presents typical parameters obtained from DFT calculations for similar ketones. Exact values for this compound would be derived from specific computational studies.
| Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-C (carbonyl-alpha) | ~1.51 Å |
| Bond Length | C-C (alkyl chain) | ~1.53 Å |
| Bond Angle | O=C-C | ~121° |
| Bond Angle | C-C-C (backbone) | ~112° |
| Dihedral Angle | O=C-C=O | Varies with conformation |
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their identification and characterization. By simulating spectra, researchers can corroborate experimental findings and assign specific spectral features to corresponding molecular motions or electronic environments.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, can be simulated by calculating the normal modes of molecular vibration. genominfo.orgnih.gov Using DFT methods, a frequency analysis is performed on the optimized geometry of this compound. arxiv.org The resulting calculated wavenumbers correspond to the vibrational frequencies of different functional groups and bonds within the molecule. These theoretical frequencies, while often systematically scaled to correct for approximations, typically show strong correlation with experimental IR spectra. genominfo.org
Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted. Calculations can determine the chemical shifts of hydrogen (¹H) and carbon-¹³C (¹³C) atoms. oup.com These calculations are based on determining the magnetic shielding around each nucleus within the molecule's calculated electronic structure. The predicted shifts help in assigning the signals observed in experimental NMR spectra, such as those obtained using an Avance III 400 MHz spectrometer or similar instruments. oup.com
Table 2: Correlation of Predicted and Experimental Spectroscopic Data for Diketones This table illustrates the typical application of computational methods in spectroscopy for diketone structures like this compound.
| Spectroscopic Technique | Computational Prediction | Experimental Correlation |
|---|---|---|
| IR Spectroscopy | Calculation of vibrational frequencies (e.g., using DFT B3LYP/6-31G(d)). genominfo.org | Assignment of experimental absorption bands. The C=O stretch is predicted and observed around 1700-1725 cm⁻¹. |
| ¹³C NMR Spectroscopy | Calculation of isotropic magnetic shielding constants to predict chemical shifts. oup.com | Helps assign specific peaks in the experimental spectrum to individual carbon atoms in the this compound structure. |
| ¹H NMR Spectroscopy | Prediction of proton chemical shifts based on the local electronic environment. oup.com | Aids in the structural elucidation by correlating predicted shifts with the observed signals for protons on different parts of the alkyl chain. |
Mechanistic Insights from Theoretical Reaction Path Analysis
Theoretical reaction path analysis is a computational technique used to explore the detailed mechanism of a chemical reaction. aiche.org It provides critical insights into the transformation from reactants to products by identifying transition states, intermediate structures, and the energy barriers associated with each step. aiche.org This approach is fundamental for understanding the kinetics and feasibility of reactions involving this compound.
For instance, in studying a potential reaction such as a base-catalyzed intramolecular aldol (B89426) condensation or a Michael addition, computational chemists would map the potential energy surface of the reaction. cdnsciencepub.com Using methods like DFT, they can model the reaction pathway step-by-step. acs.org This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The difference between the energy of the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
Such analyses can reveal:
The preferred reaction pathway: By comparing the activation energies of different possible routes.
The structure of transient intermediates: These are often too short-lived to be observed experimentally. aiche.org
The role of catalysts: How a catalyst lowers the activation energy by providing an alternative, lower-energy reaction path.
This detailed molecular-level picture is crucial for optimizing reaction conditions and designing more efficient synthetic routes. aiche.org
Future Research Directions for 4,5 Nonanedione
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 4,5-nonanedione, moving beyond traditional methods that may involve harsh conditions or generate significant waste.
Key areas of investigation include:
Biocatalytic Approaches: The use of enzymes or whole-cell microorganisms offers a green alternative to conventional catalysts. numberanalytics.com Research should focus on identifying and engineering enzymes, such as lipases or hydrolases, that can catalyze the formation of this compound from renewable feedstocks. numberanalytics.comglobalauthorid.comvapourtec.comacib.at This could involve screening microbial libraries for novel enzymatic activities or using protein engineering to enhance the efficiency and selectivity of known enzymes.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. vapourtec.com Investigating the synthesis of this compound in flow systems could lead to more efficient and sustainable production processes. vapourtec.com This would involve optimizing reaction conditions such as temperature, pressure, and catalyst loading in a continuous setup.
Green Solvents and Catalysts: Exploration of alternative reaction media, such as water or ionic liquids, can significantly reduce the environmental impact of chemical synthesis. imist.mamdpi.com Furthermore, the development of heterogeneous catalysts that can be easily separated and recycled would contribute to a more sustainable process. mdpi.com Research could focus on designing solid acid or base catalysts tailored for the synthesis of β-diketones like this compound. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, optimization of fermentation/reaction conditions. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Reactor design, optimization of flow parameters, integration with in-line purification. |
| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability. | Development of novel solvent systems and heterogeneous catalysts. |
Comprehensive Exploration of Structure-Reactivity Relationships
A fundamental understanding of the relationship between a molecule's structure and its chemical reactivity is crucial for predicting its behavior and designing new applications. For this compound, a comprehensive exploration of its structure-reactivity relationships is a critical area for future research.
Subsections for detailed study include:
Keto-Enol Tautomerism: β-Diketones like this compound exist as an equilibrium mixture of keto and enol tautomers. researchgate.netmdpi.comencyclopedia.pub The position of this equilibrium is influenced by factors such as solvent polarity and the nature of substituents. acs.orgcdnsciencepub.com Future research should employ a combination of spectroscopic techniques (NMR, IR, UV-Vis) and computational modeling to precisely quantify the tautomeric equilibrium of this compound in various environments. mdpi.comnumberanalytics.comunlp.edu.arconicet.gov.ar This knowledge is essential as the different tautomers will exhibit distinct reactivities.
Influence of Substituents: Systematic studies on how different substituent groups on the nonane (B91170) backbone affect the electronic properties and reactivity of the diketone functionality are needed. This can be approached through the synthesis of a library of this compound derivatives and the evaluation of their chemical properties, such as acidity and reaction kinetics. cdnsciencepub.com
Computational Modeling: Quantum chemical calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. unlp.edu.ar These theoretical studies can complement experimental work and guide the design of new molecules with desired reactivity.
| Property | Investigative Techniques | Key Insights to be Gained |
| Keto-Enol Equilibrium | NMR, IR, UV-Vis Spectroscopy, Computational Chemistry | Quantitative understanding of tautomer populations in different environments. |
| Acidity (pKa) | Potentiometric or Spectrophotometric Titration | Correlation of structure with acidity, prediction of behavior in acidic/basic media. |
| Reaction Kinetics | Kinetic studies of model reactions (e.g., condensation, chelation) | Elucidation of reaction mechanisms and the influence of electronic and steric effects. |
Discovery of Undiscovered Applications in Advanced Materials and Catalysis
The unique chemical properties of this compound, particularly its ability to act as a chelating ligand, suggest its potential for use in the development of advanced materials and catalysts.
Future research in this area should focus on:
Coordination Chemistry and Catalysis: The two carbonyl groups of this compound can coordinate with metal ions to form stable complexes. encyclopedia.pub These complexes could find applications as catalysts in a variety of organic transformations. wikipedia.orglibretexts.org Research should involve the synthesis and characterization of this compound-metal complexes and the evaluation of their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation.
Polymer Science: Incorporating this compound as a monomer or a cross-linking agent in polymer chains could lead to the development of new materials with tailored properties. For example, the diketone functionality could be used to create polymers with metal-chelating capabilities or to enable post-polymerization modification.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. This compound could serve as an organic linker in the synthesis of novel MOFs, with the potential to create materials with unique structural and functional properties.
Detailed Investigation into Biological and Environmental Fates
As with any chemical compound, a thorough understanding of the biological and environmental fate of this compound is essential for its responsible development and use.
Key research directions include:
Metabolic Pathways: Studies are needed to elucidate how this compound is metabolized in biological systems. inchem.org This would involve in vitro experiments with liver microsomes and in vivo studies in model organisms. inchem.org Identifying the metabolic products is crucial for assessing potential toxicity. nih.govacs.org The metabolism of aliphatic ketones often involves reduction to the corresponding alcohols, which can then be conjugated and excreted. inchem.org
Biodegradation: Investigating the biodegradability of this compound in different environmental compartments, such as soil and water, is critical for understanding its environmental persistence. europa.euenviro.wiki This research should aim to identify microorganisms capable of degrading the compound and to elucidate the degradation pathways.
Ecotoxicity: A comprehensive assessment of the potential ecotoxicological effects of this compound on various organisms, including aquatic life and soil microorganisms, is necessary. canada.ca This would involve standardized toxicity testing to determine endpoints such as acute and chronic toxicity.
| Area of Investigation | Experimental Approaches | Key Questions to Address |
| Metabolism | In vitro (liver microsomes), In vivo (model organisms) | What are the primary metabolic pathways and resulting metabolites? inchem.org |
| Biodegradation | Soil/water microcosm studies, microbial culture experiments | Is this compound readily biodegradable? What are the degradation products? europa.euenviro.wiki |
| Ecotoxicity | Standardized toxicity tests (e.g., fish, daphnia, algae) | What are the acute and chronic toxic effects on representative organisms? canada.ca |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
